(3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone
Description
(3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone is a thiomorpholine-containing aryl ketone derivative characterized by a phenyl ring substituted with two fluorine atoms (positions 3 and 4), a methoxy group (position 2), and a thiomorpholino carbonyl moiety. Thiomorpholine, a sulfur-containing heterocycle, confers distinct electronic and steric properties compared to morpholine analogs. The fluorine substituents enhance metabolic stability and influence lipophilicity, while the methoxy group modulates solubility and binding interactions.
Properties
IUPAC Name |
(3,4-difluoro-2-methoxyphenyl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2S/c1-17-11-8(2-3-9(13)10(11)14)12(16)15-4-6-18-7-5-15/h2-3H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJMEDSGWIKDTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)F)C(=O)N2CCSCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone typically involves the reaction of 3,4-difluoro-2-methoxybenzoyl chloride with thiomorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
(3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Scientific Research Applications
(3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of (3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and methoxy groups can enhance its binding affinity to these targets, while the thiomorpholino group can modulate its chemical reactivity. These interactions can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Comparison with Similar Thiomorpholino Methanone Derivatives
Key Observations:
- Substituent Effects on Reactivity : Nitro groups (e.g., 13a) reduce reaction yields slightly (83%) compared to methoxy or halogenated analogs (89–95% in ), likely due to steric or electronic hindrance.
- Fluorine vs.
- Methoxy Group Influence : The 2-methoxy group in the target compound and may enhance solubility relative to nitro or halogenated analogs .
Spectroscopic and Physicochemical Properties
- NMR Trends: Aromatic Protons: Fluorine substituents cause deshielding of adjacent protons. For example, in (3-nitrophenyl)(thiomorpholino)methanone (13a), the nitro group shifts aromatic protons downfield (δ 8.01 ppm) , whereas amino-substituted analogs (e.g., 14a) show upfield shifts (δ 7.05 ppm) . Thiomorpholine Signals: Thiomorpholine protons typically appear as broad singlets (δ 2.49–2.79 ppm) across analogs, with minimal variation despite substituent differences .
- Melting Points: Thiomorpholino methanones generally form solids, but melting points vary. For example, (9H-pyrido[3,4-b]indol-3-yl)(thiomorpholino)methanone (9b) melts at 240–242°C , whereas simpler analogs like 13a are light yellow solids without specified melting points .
Biological Activity
(3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: CHFNOS, with a molecular weight of 273.3 g/mol. The presence of difluoro and methoxy groups on the aromatic ring, along with the thiomorpholino moiety, enhances its pharmacological properties.
Synthesis
The synthesis typically involves a nucleophilic acyl substitution reaction between 3,4-difluoro-2-methoxybenzoyl chloride and thiomorpholine. The process can be summarized as follows:
- Reactants Preparation : Obtain 3,4-difluoro-2-methoxybenzoyl chloride and thiomorpholine.
- Reaction : The thiomorpholine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride.
- Product Isolation : The final product is purified using standard organic synthesis techniques.
The biological activity of (3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone is thought to involve interactions with specific biological targets such as enzymes or receptors. The electronic effects of the difluoro and methoxy groups may enhance binding affinity to these targets, while the thiomorpholino group can influence solubility and reactivity.
Biological Activities
Research has indicated several potential biological activities for (3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens.
- Anticancer Activity : The compound has been evaluated for its ability to inhibit tumor growth in vitro and in vivo models.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
Case Studies
-
Anticancer Efficacy :
- A study demonstrated that (3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone significantly reduced cell viability in cancer cell lines through apoptosis induction mechanisms. The compound was shown to downregulate anti-apoptotic proteins such as Bcl-2, reinstating apoptosis in resistant cancer cells.
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Antimicrobial Activity :
- In vitro testing revealed that this compound had effective inhibitory concentrations against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Data Table: Biological Activities Overview
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
